Antibody Rebridging Homogeneity: 2,3-Dibromopyrazinium vs. Maleimide Reagents
In trastuzumab rebridging experiments, the 2,3-dibromopyrazinium derivative (compound 14a) achieved >95% homogeneous DAR2 conjugate formation, exceeding the typical heterogeneity range of maleimide-based stochastic conjugation methods [1]. The complete rebridging occurred within 30 minutes at pH 7.4, compared to 12-16 hours required for many bis-maleimide rebridging agents under comparable conditions [1].
| Evidence Dimension | Conjugate homogeneity (DAR2 population) |
|---|---|
| Target Compound Data | >95% homogeneous DAR2 conjugates, 30 minutes |
| Comparator Or Baseline | Maleimide stochastic conjugation: 50-70% DAR2 (heterogeneous mixture); bis-maleimide reagents: 12-16 hours |
| Quantified Difference | ~25-45% absolute increase in homogeneity; ~16-32× faster reaction |
| Conditions | Trastuzumab (4 mg/mL), TCEP reduction, PBS pH 7.4, 25°C |
Why This Matters
This level of homogeneity eliminates the need for post-conjugation purification and ensures batch-to-batch consistency critical for regulatory approval of ADCs.
- [1] Szepesi Kovács D, Pásztor B, Ábrányi-Balogh P, et al. Site-Selective Antibody Conjugation with Dibromopyrazines. Bioconjugate Chem. 2024;35(9):1373-1379. View Source
